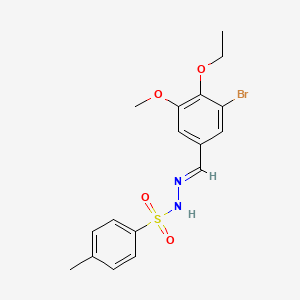

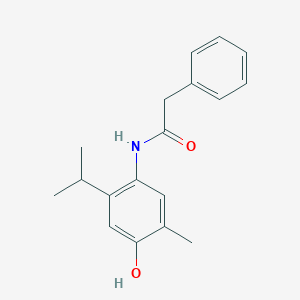

![molecular formula C15H19N3OS2 B5597760 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)

1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a broader class of organic molecules that incorporate heterocyclic elements like thienyl (a sulfur-containing ring), imidazole (a nitrogen-containing ring), and piperidine (a six-membered nitrogen-containing ring). These components suggest the compound's potential for diverse chemical reactivity and possible biological activity, given the common presence of such moieties in pharmacologically active molecules.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step organic reactions, starting with simpler building blocks. For example, a similar compound was synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol, as described in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

Synthesis and Structural Analysis

1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine is a compound that falls within a broader category of chemicals synthesized and analyzed for various scientific applications, including drug development, material science, and chemical biology. While the specific compound was not directly mentioned in the available literature, research on closely related compounds provides insight into the synthetic strategies and potential applications of similar chemical entities.

Novel Synthesis Methods : Research by Goli-Garmroodi et al. (2015) demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting methods that could potentially apply to the synthesis of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine. These compounds were synthesized via the reaction of specific acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing a method that might be adapted for similar structures (Goli-Garmroodi et al., 2015).

Structural and Conformational Studies : Investigations into the structure and conformation of related compounds, such as those described by Whelan et al. (1995), could provide a foundation for understanding the chemical behavior and potential biological activity of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine. These studies contribute to the design of compounds with desired biological activities by elucidating the relationship between structure and function (Whelan et al., 1995).

Potential Biological Activity

Bioactive Compound Design : Shibuya et al. (2018) reported on the discovery of compounds with specific biological activities, focusing on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. The strategic insertion of specific functional groups, as seen in their work, could guide the design of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine for targeted biological applications (Shibuya et al., 2018).

Antimycobacterial Activity : The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, as explored by Lv et al. (2017), suggest that compounds with the imidazole moiety could be potent scaffolds for developing antimycobacterial agents. This research points towards the potential of 1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine in contributing to the treatment of mycobacterial infections (Lv et al., 2017).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

(5-ethylsulfanylthiophen-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c1-2-20-13-6-5-12(21-13)15(19)18-9-3-4-11(10-18)14-16-7-8-17-14/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEITHFSGQNJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)

![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)